molecular formula C19H29NO7 B1514399 N-Demethyltapentadol-o-glucuronide CAS No. 1300037-84-6

N-Demethyltapentadol-o-glucuronide

Cat. No.: B1514399
CAS No.: 1300037-84-6
M. Wt: 383.4 g/mol
InChI Key: NZXQRBQRSILIIJ-WDRIRZBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyltapentadol-o-glucuronide is a metabolite of tapentadol, a centrally acting analgesic used for the management of moderate to severe pain. This compound is formed through the metabolism of tapentadol in the liver and is excreted in the urine. Understanding its properties, preparation methods, chemical reactions, applications, and mechanism of action is crucial for its effective use in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyltapentadol-o-glucuronide involves the chemical modification of tapentadol. The process typically includes the demethylation of tapentadol followed by the conjugation with glucuronic acid. The reaction conditions require specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to achieve high yields. The process involves the use of advanced purification techniques to isolate the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: N-Demethyltapentadol-o-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and excretion.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as halides. The reaction conditions are carefully controlled to ensure the formation of the desired products.

Major Products Formed: The major products formed from these reactions include various metabolites and conjugates, which are excreted in the urine. These products play a crucial role in the elimination of the compound from the body.

Scientific Research Applications

N-Demethyltapentadol-o-glucuronide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying metabolic pathways and drug interactions. In biology, it serves as a tool for understanding the metabolism of analgesics. In medicine, it is used to develop new pain management strategies. In industry, it is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-Demethyltapentadol-o-glucuronide exerts its effects involves its interaction with molecular targets and pathways in the body. The compound binds to specific receptors and enzymes, leading to its analgesic and metabolic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in pain modulation and drug metabolism.

Comparison with Similar Compounds

N-Demethyltapentadol-o-glucuronide is similar to other metabolites of tapentadol, such as tapentadol-glucuronide and tapentadol sulfate. it is unique in its chemical structure and metabolic pathway. The compound's distinct properties make it a valuable tool for studying the metabolism and pharmacokinetics of tapentadol.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25)/t10-,13+,14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXQRBQRSILIIJ-WDRIRZBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300037-84-6
Record name N-Demethyltapentadol-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEMETHYLTAPENTADOL-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBW941TPVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Demethyltapentadol-o-glucuronide
Reactant of Route 2
N-Demethyltapentadol-o-glucuronide
Reactant of Route 3
N-Demethyltapentadol-o-glucuronide
Reactant of Route 4
N-Demethyltapentadol-o-glucuronide
Reactant of Route 5
N-Demethyltapentadol-o-glucuronide
Reactant of Route 6
N-Demethyltapentadol-o-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.